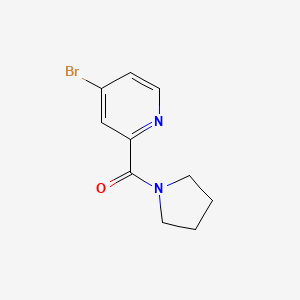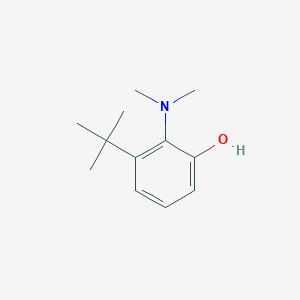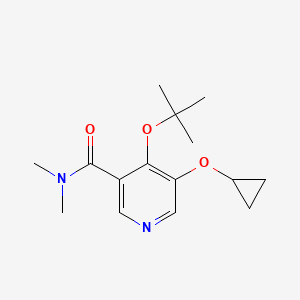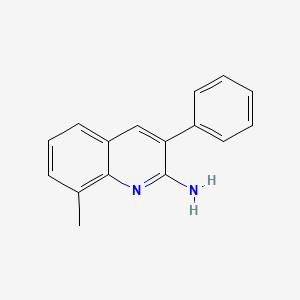
(4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone is a chemical compound that features a pyridine ring substituted with a bromine atom at the 4-position and a pyrrolidine ring attached to the 2-position via a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone typically involves the reaction of 4-bromopyridine with pyrrolidine in the presence of a suitable base and solvent. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromopyridine is reacted with pyrrolidine in the presence of a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, ensuring high yield and purity of the final product. The choice of catalyst, base, and solvent can be optimized to enhance the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
(4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the reduced pyridine or pyrrolidine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
(4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(4-Bromopyridin-2-YL)methanol: Similar structure but with a hydroxyl group instead of the pyrrolidine ring.
(4-Bromopyridin-2-YL)amine: Similar structure but with an amino group instead of the pyrrolidine ring.
Uniqueness
(4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone is unique due to the presence of both the bromopyridine and pyrrolidine moieties, which confer distinct chemical and biological properties
特性
分子式 |
C10H11BrN2O |
|---|---|
分子量 |
255.11 g/mol |
IUPAC名 |
(4-bromopyridin-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-4-12-9(7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChIキー |
NIPAOTAXERESQY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2=NC=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)







![Ethyl 2-[4-(aminomethyl)pyrimidin-2-YL]acetate](/img/structure/B14847334.png)


![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)


